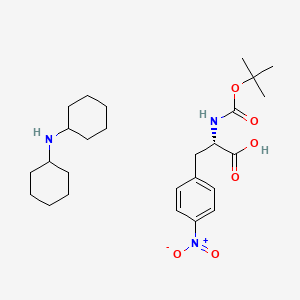

Boc-phe(4-NO2)-OH dcha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

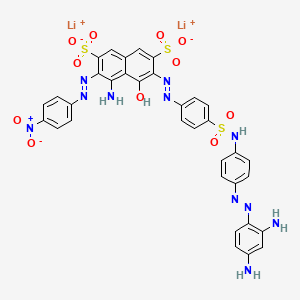

“Boc-phe(4-NO2)-OH dcha” is a chemical compound with the molecular formula C26H41N3O6 . It is also known as N-tert-BOC-p-nitro-L-phenylalanine dicyclohexylammonium .

Molecular Structure Analysis

The molecular structure of “Boc-phe(4-NO2)-OH dcha” is represented by the formula C26H41N3O6 . The molecular weight of the compound is 491.63 .Physical And Chemical Properties Analysis

“Boc-phe(4-NO2)-OH dcha” has a molecular weight of 491.63 . It should be stored at a temperature of -20°C .科学的研究の応用

Peptide Synthesis and Modification

The application of Boc-phe(4-NO2)-OH dcha in peptide synthesis is evident in several studies. The use of Boc-protected amino acids and derivatives, such as those similar to Boc-phe(4-NO2)-OH dcha, facilitates the synthesis of complex peptides and proteins. For instance, Nguyen et al. (1985) demonstrated the liquid-phase synthesis of a tetradecapeptide utilizing BOP reagent and Boc(Nim-Boc)histidine (DCHA) for histidine incorporation, showing the utility of Boc-protected amino acids in peptide synthesis [Nguyen, D. L., Seyer, R., Heitz, A., & Castro, B. (1985)]. Similarly, Narita (1978) discussed the efficiency of coupling reactions in peptide synthesis on soluble polymer support, highlighting the versatility of Boc-amino acids in facilitating peptide chain elongation [Narita, M. (1978)].

Polymer Science and Material Chemistry

Boc-phe(4-NO2)-OH dcha's relevance extends to polymer science, where its derivatives contribute to the development of molecularly imprinted polymers (MIPs). Ansell and Mosbach (1997) described the preparation of MIP beads imprinted with Boc-l-Phe for chromatographic separation, showcasing the material's utility in creating selective and efficient separation media [Ansell, R., & Mosbach, K. (1997)]. This application is critical for analytical and preparative chemistry, offering tailored solutions for compound isolation and purification.

Advanced Materials and Nanostructures

The role of Boc-protected amino acids and peptides, analogous to Boc-phe(4-NO2)-OH dcha, in the self-assembly of nanostructures is a burgeoning area of research. Datta, Tiwari, and Ganesh (2018) explored the self-assembly of diphenylalanine motifs, including Boc-protected variants, into unique nanostructures for biomaterial applications. The study highlights the influence of terminal modifications on self-assembly processes, resulting in diverse morphologies with potential applications in drug delivery and tissue engineering [Datta, D., Tiwari, O., & Ganesh, K. (2018)].

Safety and Hazards

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBPPXVRTJXZEU-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-phe(4-NO2)-OH dcha | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-3-hydroxy-5-methoxy- (9CI)](/img/no-structure.png)

![5-Methoxy-2-methyl-1H-indole-3-acetic acid 4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl ester](/img/structure/B560745.png)

![5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY](/img/structure/B560747.png)

![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)